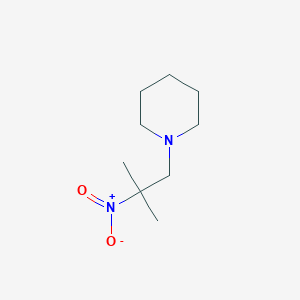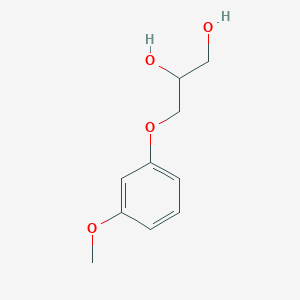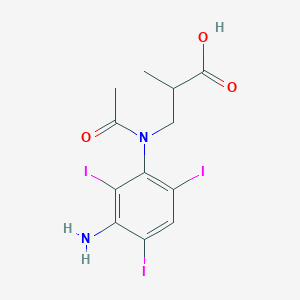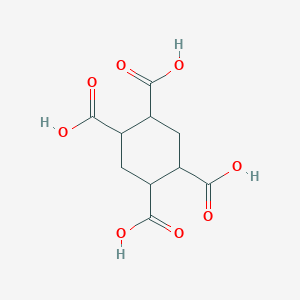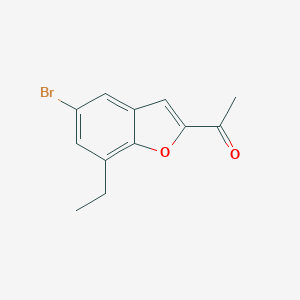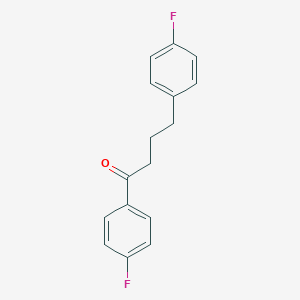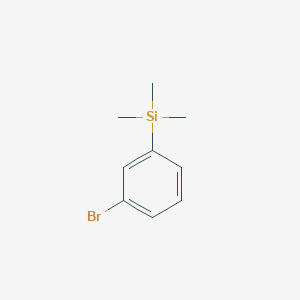
2-Isobutoxyethyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxyethyl bis(hydroxymethyl)carbamate, also known as IBEHMC, is a carbamate derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a simple and efficient method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been found to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. In addition, 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isobutoxyethyl bis(hydroxymethyl)carbamate has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has shown promising results in various studies. However, there are also limitations to using 2-Isobutoxyethyl bis(hydroxymethyl)carbamate in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. In addition, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects.
Conclusion:
2-Isobutoxyethyl bis(hydroxymethyl)carbamate is a carbamate derivative that has shown promising results in various studies for its potential therapeutic applications. The compound is synthesized using a simple and efficient method and has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects. There are several future directions for the study of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate, including the development of new synthetic methods, investigation of the compound's potential therapeutic applications in other diseases, and further research on its mechanism of action.
Métodos De Síntesis
The synthesis of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate involves the reaction of isobutylene oxide with bis(hydroxymethyl)carbamate in the presence of a catalyst. The reaction proceeds at room temperature and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate.
Aplicaciones Científicas De Investigación
2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. In addition, 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Propiedades
Número CAS |
16005-83-7 |
|---|---|
Nombre del producto |
2-Isobutoxyethyl bis(hydroxymethyl)carbamate |
Fórmula molecular |
C9H19NO5 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H19NO5/c1-8(2)5-14-3-4-15-9(13)10(6-11)7-12/h8,11-12H,3-7H2,1-2H3 |
Clave InChI |
GZDSLVJYTXIYNB-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N(CO)CO |
SMILES canónico |
CC(C)COCCOC(=O)N(CO)CO |
Otros números CAS |
16005-83-7 |
Sinónimos |
Bis(hydroxymethyl)carbamic acid 2-(isobutoxy)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
